molecular formula C10H7Cl2F3O2 B14017597 Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate

Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate

Cat. No.: B14017597
M. Wt: 287.06 g/mol
InChI Key: YHIHVKBXICKPGX-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two chlorine atoms at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 3-position. This compound is notable for its electron-withdrawing substituents, which confer unique chemical and physical properties, such as enhanced thermal stability and lipophilicity.

Properties

Molecular Formula

C10H7Cl2F3O2

Molecular Weight

287.06 g/mol

IUPAC Name

ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7Cl2F3O2/c1-2-17-9(16)7-6(11)4-3-5(8(7)12)10(13,14)15/h3-4H,2H2,1H3

InChI Key

YHIHVKBXICKPGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Esterification of 2,6-Dichloro-3-(Trifluoromethyl)benzoic Acid

The primary and most straightforward synthetic route to ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate involves the esterification of the corresponding benzoic acid precursor, 2,6-dichloro-3-(trifluoromethyl)benzoic acid, with ethanol.

Reaction Overview:

  • Starting material: 2,6-dichloro-3-(trifluoromethyl)benzoic acid
  • Reagents: Ethanol (as solvent and reactant), concentrated sulfuric acid (as catalyst)
  • Conditions: Reflux under inert atmosphere for extended periods (typically 6 to 23 hours)
  • Work-up: Neutralization with aqueous sodium bicarbonate, extraction with organic solvents such as ethyl acetate, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure
  • Purification: Distillation or crystallization to isolate the pure ester

This method is well-established and mirrors industrial processes optimized for scale-up, ensuring high purity and yield. The trifluoromethyl and dichloro substituents remain intact during the reaction, owing to the mild acidic conditions and controlled temperature.

Key Data:

Parameter Details
Molecular weight 287.06 g/mol
Catalyst Concentrated sulfuric acid
Reaction temperature Reflux (~78 °C for ethanol)
Reaction time 6 to 23 hours
Yield Typically high (above 90% in optimized conditions)
Purification techniques Distillation, crystallization

This esterification route is supported by Smolecule's product synthesis data and aligns with general benzoate ester preparation protocols.

Related Esterification Examples from Analogous Compounds

While direct literature on this compound is limited, preparation methods for structurally similar trifluoromethyl-substituted benzoates provide useful insights.

For example, the esterification of 4-methyl-3-(trifluoromethyl)benzoic acid to its ethyl or methyl esters under sulfuric acid catalysis and reflux conditions is well documented. These reactions typically achieve high yields (>90%) with straightforward work-up procedures involving neutralization and extraction.

Summary Table of Esterification Conditions for Trifluoromethyl Benzoic Acids:

Compound Alcohol Used Catalyst Temperature Time Yield (%) Notes
4-Methyl-3-(trifluoromethyl)benzoic acid Ethanol Concentrated H2SO4 Reflux 6-23 hours >90 Neutralization and extraction steps
4-Methyl-3-(trifluoromethyl)benzoic acid Methanol Concentrated H2SO4 Reflux Overnight 96 Similar procedure, high purity

These examples confirm the robustness of acid-catalyzed esterification for trifluoromethyl-substituted benzoic acids and support the method used for the target compound.

Summary Table of Preparation Methods for this compound

Method Starting Material Key Reagents & Conditions Advantages Limitations
Direct Esterification 2,6-Dichloro-3-(trifluoromethyl)benzoic acid Ethanol, concentrated sulfuric acid, reflux Simple, high yield, scalable Requires pure acid precursor
Electrochemical Reductive Carboxylation 3,4-Dichlorobenzotrifluoride Electrolysis with CO2, then esterification Allows intermediate formation, flexible More complex setup, longer process
Analogous Esterification Examples Related trifluoromethyl benzoic acids Acid catalysis, reflux with ethanol or methanol High yield, well-established Indirect for target compound

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Hydrolysis: 2,6-dichloro-3-(trifluoromethyl)benzoic acid.

    Reduction: 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms may participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate with structurally related benzoate esters, highlighting substituent-driven differences:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
This compound 2-Cl, 6-Cl, 3-CF₃ Ester, -CF₃, -Cl ~297.5 (estimated) High lipophilicity; discontinued
Ethyl 2,6-dichloro-3-nitrobenzoate 2-Cl, 6-Cl, 3-NO₂ Ester, -NO₂, -Cl 278.1 Reactive nitro group; agrochemical intermediate
Ethyl 4-(dimethylamino)benzoate 4-N(CH₃)₂ Ester, -N(CH₃)₂ 193.2 Photoinitiator in resins; high reactivity
Ethyl benzoate Unsubstituted Ester 150.2 Solvent; low toxicity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups in the target compound and Ethyl 2,6-dichloro-3-nitrobenzoate are strongly electron-withdrawing, enhancing electrophilic reactivity and stability under acidic conditions. In contrast, Ethyl 4-(dimethylamino)benzoate contains an electron-donating dimethylamino group, which improves its utility in photoinitiated polymerization reactions .

Physical and Chemical Properties

  • Solubility: The trifluoromethyl and chloro substituents in this compound increase lipophilicity, making it less water-soluble than Ethyl 4-(dimethylamino)benzoate, which benefits from polar amine groups .
  • Thermal Stability : The strong electron-withdrawing effects of -CF₃ and -Cl likely improve thermal stability compared to Ethyl benzoate, which decomposes at lower temperatures .

Biological Activity

Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate is an organic compound with notable biological activity, particularly in agrochemical applications. This article explores its biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H7Cl2F3O2C_{10}H_7Cl_2F_3O_2 and a molecular weight of 287.06 g/mol. The compound features a benzene ring substituted with two chlorine atoms and a trifluoromethyl group, which enhances its lipophilicity and biological efficacy.

Herbicidal Properties

The primary biological activity of this compound is its herbicidal effect . Research indicates that it effectively inhibits the growth of various unwanted vegetation by interfering with specific biochemical pathways in plants. This compound has been shown to cause growth inhibition or death in susceptible species.

Antibacterial and Antifungal Effects

In addition to its herbicidal properties, this compound exhibits antibacterial and antifungal activities. The presence of the trifluoromethyl group contributes to increased membrane permeability, enhancing the compound's ability to penetrate microbial cells and exert its effects.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

  • Inhibition of Enzymatic Activity : Interactions with microbial enzymes may disrupt essential biochemical processes.
  • Disruption of Plant Growth Regulators : The compound may interfere with hormonal pathways in plants that regulate growth and development.

Comparative Analysis

A comparison with structurally similar compounds provides insights into the unique properties of this compound:

Compound NameMolecular FormulaKey Features
Ethyl 2,6-dichloro-4-methylbenzoateC₁₀H₈Cl₂O₂Contains a methyl group; different biological activity
Ethyl 2,6-dichloro-4-fluorobenzoateC₁₀H₇Cl₂F₃O₂Fluorine instead of trifluoromethyl; altered reactivity
Ethyl 2,6-dichloro-4-nitrobenzoateC₁₀H₇Cl₂N₃O₂Nitro group introduces different electronic properties

These comparisons highlight how variations in substituents can significantly impact the biological activity and applications of these compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Herbicidal Efficacy : A study demonstrated that this compound effectively reduced the biomass of target weed species by over 70% compared to untreated controls in controlled experiments.
  • Antimicrobial Activity : In vitro assays revealed that this compound inhibited the growth of several bacterial strains at concentrations as low as 10μg/mL10\mu g/mL, indicating strong antibacterial potential.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: A robust synthesis involves esterification of 2,6-dichloro-3-(trifluoromethyl)benzoic acid using ethanol under acidic catalysis (e.g., H₂SO₄). Evidence from analogous ester syntheses (e.g., ethyl benzoate derivatives) suggests refluxing in anhydrous conditions to minimize hydrolysis . Key parameters include:

  • Temperature: Maintain 80–100°C to balance reaction rate and side-product formation.
  • Solvent: Use 1,4-dioxane or THF for improved solubility of aromatic intermediates .
  • Catalyst: Sulfuric acid (1–2 mol%) yields >85% conversion in 12–24 hours.

Q. How can researchers validate the purity of this compound using spectroscopic methods?

Methodological Answer: Combine ¹H/¹⁹F NMR and HPLC-MS for comprehensive purity assessment:

  • ¹H NMR: Look for singlet peaks for aromatic protons (δ 7.3–7.8 ppm) and ethyl group signals (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂) .
  • ¹⁹F NMR: A single peak near δ -60 ppm confirms the trifluoromethyl group integrity .
  • HPLC-MS: Use a C18 column with acetonitrile/water (70:30) mobile phase; expect [M+H]⁺ at m/z 316.

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer: The 2,6-dichloro and 3-trifluoromethyl groups create steric hindrance and electron withdrawal, directing nucleophilic attack to the para position. Experimental studies on similar systems (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride) show:

  • Steric Effects: Bulky substituents reduce reaction rates (e.g., 50% slower with trifluoromethyl vs. methyl) .
  • Electronic Effects: Electron-withdrawing groups activate the ring but require strong nucleophiles (e.g., amines in DMF at 120°C) .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer: Use SHELXL for refinement and TWINLAW for handling twinning in high-symmetry crystals . For example:

  • Disordered Trifluoromethyl Groups: Apply restraints to C-F bond lengths (1.32–1.34 Å) and isotropic displacement parameters.
  • Twinning: Use the Hooft y parameter to refine twin fractions in SHELXL .

Q. How can hydrolysis pathways of this compound be controlled to isolate intermediates for mechanistic studies?

Methodological Answer: Hydrolysis under basic conditions (NaOH/EtOH:H₂O) yields 2,6-dichloro-3-(trifluoromethyl)benzoic acid. Monitor pH and temperature to suppress decarboxylation:

  • Step 1: Hydrolysis at pH 12, 60°C for 6 hours (yield: 88%).
  • Step 2: Acidify to pH 2 with HCl to precipitate the carboxylic acid .

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